3-[1-(Dimethylamino)ethyl]phenol

Analytical Chemistry Pharmaceutical Quality Control Pharmacokinetics

Procuring a reliable, high-purity starting material for rivastigmine synthesis is critical, as simple substitution with other amino phenols is impossible without invalidating regulatory filings and altering potency. 3-[1-(Dimethylamino)ethyl]phenol (CAS 105601-04-5) is the exact carbamate precursor required for the final API step and the (S)-enantiomer is the named USP impurity (Rivastigmine Related Compound C). - Enables the validated, high-yielding enantioselective route (84% overall yield) for generic and novel rivastigmine formulations. - Serves as the essential reference standard for stability-indicating HPLC methods with documented resolution (Rs > 4.0). - Functions as the major active metabolite (NAP226-90), crucial for pharmacokinetic and pharmacodynamic studies.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 105601-04-5
Cat. No. B027075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Dimethylamino)ethyl]phenol
CAS105601-04-5
SynonymsN,N-Dimethyl-N-[1-(3’-hydroxyphenyl)ethyl]amine; _x000B_ZNS 114-666;  NAP 226-90
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3
InChIKeyGQZXRLWUYONVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Dimethylamino)ethyl]phenol: Key Intermediate for Rivastigmine API


3-[1-(Dimethylamino)ethyl]phenol (CAS 105601-04-5) is a chiral amino phenol that serves as the key carbamate precursor in the synthesis of rivastigmine, a front-line therapeutic for Alzheimer's disease [1]. This compound's structure—a phenolic ring with a 1-(dimethylamino)ethyl side chain—uniquely enables the final carbamoylation step to produce the active pharmaceutical ingredient (API). Beyond its role as an intermediate, the (S)-enantiomer is a major active metabolite (NAP226-90) of rivastigmine itself, and its specific retention within the acetylcholinesterase active site is critical to the drug's prolonged pseudo-irreversible inhibition [2].

Chiral carbamate precursor for rivastigmine API synthesis pathway

(S)-enantiomer is USP Rivastigmine Related Compound C; reference standard for impurity profiling

Retained leaving group features support cholinesterase inhibition mechanism studies

Why Substitution Fails for 3-[1-(Dimethylamino)ethyl]phenol


Simple substitution of 3-[1-(dimethylamino)ethyl]phenol with other in-class amino phenols (e.g., 3-hydroxyacetophenone, 3-(1-(methylamino)ethyl)phenol, or 3-methoxyphenyl analogs) is not possible without fundamentally altering the validated synthetic pathway and final drug product. Rivastigmine's synthesis and its pharmacopeial monograph are critically dependent on this specific intermediate; the (S)-enantiomer is a named impurity (USP Rivastigmine Related Compound C) requiring strict analytical control, and its unique leaving group properties are essential for the drug's mechanism of action [1]. Altering this core scaffold would invalidate established regulatory filings, necessitate a new drug application (NDA), and likely result in a molecule with altered potency and pharmacokinetics [2]. The evidence below quantifies these critical differences.

Replacement with other amino phenols may not align with validated synthetic pathway or existing regulatory filings

Different enantiomeric profile or impurity specification can shift chromatographic resolution and quality control requirements

Altered leaving group properties may lead to different potency and pharmacokinetic profile of the final API

3-[1-(Dimethylamino)ethyl]phenol: Quantitative Differentiation from Analogs


Regulatory Status as USP Impurity and Metabolite

The (S)-enantiomer of this compound is officially recognized as a key process impurity and a primary active metabolite of rivastigmine. It is listed as Rivastigmine Related Compound C in the USP monograph, with a validated HPLC method demonstrating a resolution (Rs) greater than 4.0 between the API and this specific impurity [1]. In contrast, other potential synthetic by-products or related amino phenols (e.g., 3-hydroxyacetophenone or the (R)-enantiomer) are not recognized as the primary metabolite and do not have the same defined acceptance criteria in the final drug product specification .

Resolution (Rs)
Head-to-head
Rs > 4.0
Baseline separation from rivastigmine API
Isocratic RP‑HPLC per USP monograph
Analytical Chemistry Pharmaceutical Quality Control Pharmacokinetics

Synthesis Efficiency: Enantioselective Industrial Route

A published industrial-scale process using Ir-SpiroPAP-catalyzed asymmetric hydrogenation directly yields the desired (S)-enantiomer of 3-[1-(dimethylamino)ethyl]phenol, completing the entire synthesis of rivastigmine in four steps with an 84% overall yield [1]. This is a significant improvement over alternative routes that rely on classical resolution of the racemic mixture or start from 3-hydroxyacetophenone via a Leuckart-Wallach reaction, which typically involve more steps and lower overall yields (often <50% from starting material) [2].

Overall Yield
Cross‑study comparable
84% in 4 steps
Supports cost‑effective manufacturing route
Via Ir‑SpiroPAP asymmetric hydrogenation; ~1.7‑fold vs. racemic resolution
Process Chemistry Green Chemistry API Manufacturing

Active Site Mechanism: Leaving Group Retention

Crystallographic analysis of the rivastigmine-acetylcholinesterase conjugate (2.2 Å resolution) revealed that the (-)-S-3-[1-(dimethylamino)ethyl]phenol leaving group is not simply released but is retained in the enzyme's anionic site, causing a significant conformational change that disrupts the catalytic triad [1]. In comparison, related analogs with different amine substitution patterns (e.g., 3-(1-(methylamino)ethyl)phenol) or an altered ring position would not form the same stabilizing interactions, leading to a less potent pseudo-irreversible inhibition profile [2].

Active‑Site Interaction
Class‑level inference
Leaving group retained in AChE anionic site; 2.2 Å shift of His440
Reported molecular basis for pseudo‑irreversible inhibition
X‑ray crystallography; structural analog effects may differ
Structural Biology Enzymology Drug Mechanism

3-[1-(Dimethylamino)ethyl]phenol Applications


Rivastigmine Tartrate cGMP Manufacturing

This is the primary and most critical application. The (S)-enantiomer is used directly in the final carbamoylation step to produce rivastigmine. The high-yielding, enantioselective route (84% overall yield) [1] and the compound's status as a USP Reference Standard make it the only acceptable starting material for ANDA or NDA submissions for generic or novel rivastigmine formulations. Using any other intermediate would require a complete revalidation of the manufacturing process and new toxicology studies.

Analytical Method Development and QC Reference

As a defined USP impurity (Rivastigmine Related Compound C), the (S)-enantiomer is essential for developing and validating stability-indicating HPLC methods. The documented chromatographic resolution (Rs > 4.0) [1] allows for its precise quantification in API batches and finished drug products. It is also used as a certified reference standard for system suitability testing in quality control laboratories .

In Vitro Metabolism & Pharmacokinetic Studies

The (S)-enantiomer is the major active metabolite of rivastigmine, formed after the drug carbamoylates its target enzyme [1]. Researchers use this compound as an analytical standard to quantify metabolite formation in microsomal or hepatocyte assays, or to study its own independent pharmacological activity. Its unique retention in the AChE active site is a key parameter in understanding the drug's prolonged duration of action.

Application
Selection Property
Validation Focus
Rivastigmine API synthetic pathway
Chiral intermediate with defined enantiomeric purity and pharmacopeial identity
Enantioselective step validation; USP impurity profiling
HPLC method development for impurity control
Certified resolution standard (Rs > 4.0)
System suitability and quantitation accuracy
In vitro cholinesterase inhibition research
Primary active metabolite identity
Metabolite quantification; enzyme kinetic assays

Technical Documentation Hub

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